molecular formula C15H19ClN2O2 B13862249 tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13862249
M. Wt: 294.77 g/mol
InChI Key: QUNXVJQFKVOVOF-UHFFFAOYSA-N
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Description

tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of boron reagents and palladium catalysts to achieve the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. Techniques such as fed-batch strategies can be employed to maintain low substrate concentrations and improve biocatalytic efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6’-Chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 6-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-6-10(16)4-5-11(12)15/h4-6,17H,7-9H2,1-3H3

InChI Key

QUNXVJQFKVOVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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